N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5/c22-15-5-3-14(4-6-15)13-29-24-9-1-2-17(21(24)26)20(25)23-16-7-8-18-19(12-16)28-11-10-27-18/h1-9,12H,10-11,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDFRFJPJQLTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may include:
- Formation of the benzodioxin ring through cyclization reactions.
- Introduction of the fluorophenyl group via nucleophilic substitution.
- Construction of the dihydropyridine ring through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
- Use of catalysts to accelerate the reactions.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the fluorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative, while reduction could produce an alcohol.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes, including:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism. Inhibition can lead to decreased glucose absorption in the intestines, making it a potential treatment for diabetes .
- Acetylcholinesterase : Its inhibition may have implications for neurodegenerative diseases like Alzheimer's by enhancing cholinergic transmission .
Antidiabetic Potential
Studies have demonstrated that derivatives of this compound show significant α-glucosidase inhibitory activity, suggesting potential applications in managing diabetes by controlling postprandial blood sugar levels .
Antimicrobial Properties
Some derivatives have been evaluated for their antimicrobial efficacy against various pathogens. For instance, compounds derived from 2,3-dihydro-1,4-benzodioxin structures exhibited notable activity against both Gram-positive and Gram-negative bacteria .
Therapeutic Applications
The therapeutic implications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide are broad and include:
| Application Area | Description |
|---|---|
| Diabetes Management | Potential use as an anti-diabetic agent through enzyme inhibition. |
| Neuroprotection | Possible applications in treating Alzheimer's disease via acetylcholinesterase inhibition. |
| Antimicrobial Therapy | Efficacy against various bacterial strains suggests potential in treating infections. |
Case Studies
Several studies highlight the applications and efficacy of this compound:
- Anti-Diabetic Studies : A study synthesized a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and evaluated their anti-diabetic potentials through α-glucosidase inhibition assays . Results indicated promising activity that warrants further exploration.
- Neuroprotective Effects : Research into the effects on neurotransmitter systems suggests that compounds with similar structures could enhance cognitive function by modulating cholinergic pathways .
- Antimicrobial Screening : A variety of derivatives were screened against common pathogens (e.g., Escherichia coli and Staphylococcus aureus), showing variable degrees of effectiveness and highlighting the need for further optimization .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor function to produce a biological response.
Pathway modulation: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with 1,4-Dihydropyridine Derivatives (AZ331 and AZ257)
Key Structural Differences :
- AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide .
- AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide .
| Parameter | Target Compound | AZ331 | AZ257 |
|---|---|---|---|
| Core Structure | 1,2-dihydropyridine-3-carboxamide | 1,4-dihydropyridine-3-carboxamide | 1,4-dihydropyridine-3-carboxamide |
| Substituents | 4-fluorophenyl methoxy | 4-methoxyphenyl thioether | 4-bromophenyl thioether |
| Functional Groups | Benzodioxin, fluorophenyl | Furyl, methoxyphenyl | Furyl, bromophenyl |
Functional Implications :
- The thioether and cyanogroup in AZ331/AZ257 may enhance oxidative stability but reduce solubility compared to the target compound’s benzodioxin and fluorophenyl groups .
- The 4-fluorophenyl methoxy in the target compound likely improves membrane permeability and receptor selectivity over the bulkier 4-bromophenyl in AZ257 .
Comparison with Benzodioxin-Containing Pyridinamine (CS-0309467)
Key Structural Differences :
- CS-0309467: 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine .
| Parameter | Target Compound | CS-0309467 |
|---|---|---|
| Core Structure | 1,2-dihydropyridine-3-carboxamide | Pyridinamine |
| Substituents | 4-fluorophenyl methoxy | Dimethylaminomethyl, methoxy |
| Molecular Weight | Not specified | 391.46 g/mol |
Functional Implications :
Comparison with Benzodioxin-Acetic Acid Derivatives
Key Compound : 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid .
Functional Implications :
- The acetic acid group in the analogue directly engages cyclooxygenase (COX) enzymes, while the target compound’s carboxamide and dihydropyridine core may target calcium channels or other inflammatory pathways .
Research Findings and Pharmacological Insights
- Anti-Inflammatory Potential: The benzodioxin moiety in the target compound suggests anti-inflammatory activity, as seen in benzodioxin-acetic acid derivatives . However, its dihydropyridine core may confer additional cardiovascular effects.
- Metabolic Stability : The 4-fluorophenyl group likely reduces cytochrome P450-mediated metabolism compared to 4-methoxyphenyl (AZ331) or 4-bromophenyl (AZ257) substituents .
- Receptor Selectivity : The absence of a thioether group (as in AZ331/AZ257) may minimize off-target interactions with sulfhydryl-containing enzymes .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a benzodioxin moiety and a dihydropyridine framework. Its molecular formula is , and it features various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may function as a selective inhibitor of certain kinases, particularly those involved in cancer pathways. For instance, related compounds have shown significant inhibition of Met kinase activity, leading to tumor stasis in preclinical models .
Anticancer Activity
In studies involving gastric carcinoma xenograft models, the compound demonstrated promising results. For example, one analogue of this compound achieved complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration . This suggests that the compound may be effective against certain types of cancer by targeting specific signaling pathways.
Antimicrobial Activity
Other derivatives of compounds containing the benzodioxin structure have been evaluated for their antimicrobial properties. Some synthesized compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for use in treating infections . The presence of the benzodioxane ring may enhance lipophilicity, improving membrane permeability and overall efficacy against bacteria.
Case Studies
Case Study 1: Met Kinase Inhibition
A study assessed the efficacy of a derivative similar to this compound in inhibiting Met kinase. The results indicated that substitution at the pyridine 3-position improved enzyme potency significantly, while modifications at the pyridone 4-position enhanced aqueous solubility and selectivity .
Case Study 2: Antimicrobial Testing
A series of thiazolidinone derivatives containing a benzodioxane ring were synthesized and tested for antibacterial properties. Some compounds displayed comparable or superior activity against tested bacterial strains compared to standard antibiotics like norfloxacin and chloramphenicol . This highlights the potential for developing new antimicrobial agents based on this chemical framework.
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer : To enhance synthesis efficiency, consider controlled copolymerization techniques, as demonstrated in the synthesis of structurally analogous dihydropyridines. For example, optimizing stoichiometric ratios of monomers (e.g., CMDA and DMDAAC) and reaction conditions (temperature, initiator concentration) can improve yield . Additionally, purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the target compound from byproducts.
Q. What spectroscopic methods are most reliable for structural characterization?
Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation. For dihydropyridine derivatives, ¹H NMR typically resolves aromatic protons and methoxy groups (δ 3.8–4.2 ppm), while HRMS confirms molecular ion peaks. Cross-validate with FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and benzodioxin ether (C-O-C, ~1250 cm⁻¹) stretches .
Q. What safety precautions are essential during handling?
Methodological Answer : Follow general laboratory safety protocols: use fume hoods to avoid inhalation, wear nitrile gloves, and employ spill trays. For skin/eye contact, rinse immediately with water for 15+ minutes and consult a physician. Store the compound in a desiccator at –20°C under inert gas (e.g., argon) to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer : Develop a library of analogs by systematically modifying substituents:
- Benzodioxin ring : Introduce electron-withdrawing groups (e.g., nitro) at position 6 to assess electronic effects.
- Fluorophenyl methoxy group : Replace fluorine with chlorine to evaluate halogen-dependent bioactivity.
Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity. Reference IUPAC naming conventions to ensure consistency in analog design .
Q. How to resolve contradictions in biological activity data across assays?
Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line heterogeneity, solvent effects). Mitigate this by:
- Standardizing protocols: Use identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
- Validating results with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic data).
Cross-reference with structurally related compounds (e.g., thieno[2,3-b]pyridines) to identify trends .
Q. What strategies improve crystallinity for X-ray diffraction studies?
Methodological Answer : If the compound is amorphous, employ salt formation (e.g., hydrochloride or trifluoroacetate salts) or co-crystallization with stable ligands (e.g., cyclodextrins). Slow evaporation from a 1:1 mixture of dichloromethane/methanol at 4°C often yields single crystals. For recalcitrant compounds, use vapor diffusion in a hanging-drop setup .
Q. How to design stability studies under physiological conditions?
Methodological Answer : Simulate physiological environments:
- pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Plasma stability : Use human plasma (≥90% purity) and quantify parent compound depletion over time with LC-MS/MS.
Compare degradation profiles with analogs (e.g., 6-substituted dihydropyridines) to identify labile functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
